molecular formula C11H16N2O3 B4179687 5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide

5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide

Cat. No. B4179687
M. Wt: 224.26 g/mol
InChI Key: BNCCAXKTQXOWFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide and its derivatives involves complex organic reactions, including the formation of isoxazole rings and the incorporation of furanyl and methyl groups. A notable example includes the synthesis of related 5-substituted derivatives of 3-methyl-isoxazolo[5,4-d]1,2,3-triazine-4-one and 3-methyl-5-triazene-4-isoxazolecarboxylic acid ethyl ester from 5-amino-3-methylisoxazole-4-carboxylic acid amides, showcasing the methodological diversity in obtaining compounds with similar structural features (Ryng, Malinka, & Duś, 1997).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide reveals the significance of the isoxazole ring and the furanyl group in determining the compound's reactivity and interaction with biological targets. The structure of these compounds can be elucidated using techniques such as X-ray diffraction, which helps in understanding the spatial arrangement of atoms and the presence of intramolecular hydrogen bonding, crucial for their biological activity (Briant, Jones, & Shaw, 1995).

Chemical Reactions and Properties

Chemical reactions involving 5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide derivatives highlight their reactivity towards various reagents and conditions. For instance, reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases demonstrate the compound's behavior in the presence of bases and its potential to undergo ring transformations and substitutions, leading to a variety of derivative compounds with altered chemical properties (Remizov, Pevzner, & Petrov, 2019).

properties

IUPAC Name

5-methyl-N-[1-(oxolan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-6-9(13-16-7)11(14)12-8(2)10-4-3-5-15-10/h6,8,10H,3-5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCCAXKTQXOWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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